4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine
CAS No.:
Cat. No.: VC17433260
Molecular Formula: C8H8FN
Molecular Weight: 137.15 g/mol
* For research use only. Not for human or veterinary use.
![4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine -](/images/structure/VC17433260.png)
Specification
Molecular Formula | C8H8FN |
---|---|
Molecular Weight | 137.15 g/mol |
IUPAC Name | 4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine |
Standard InChI | InChI=1S/C8H8FN/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4,8H,3,10H2 |
Standard InChI Key | UFLCFFLUZVTLKX-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2=C1C=CC(=C2)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Nomenclature
The core structure of 4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine consists of a bicyclo[4.2.0]octatriene system, where two rings share four common atoms. The fluorine atom occupies the 4-position, while the amine group is at the 7-position. The IUPAC name reflects this arrangement: 4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine. The (S)-enantiomer, as reported in its hydrochloride salt form, has a molecular formula of and a molecular weight of 173.61 g/mol .
Table 1: Key Identifiers of 4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine
Property | Value | Source |
---|---|---|
CAS Number | 2346610-93-1 (HCl salt) | |
Molecular Formula | (base) | |
Molecular Weight | 156.16 g/mol (base) | |
XLogP3 | 0.4 (parent amine) | |
Hydrogen Bond Donors | 1 |
The parent amine (without fluorine) has a molecular weight of 119.16 g/mol, illustrating how halogenation increases steric and electronic complexity .
Stereochemical Considerations
The (S)-enantiomer’s hydrochloride salt highlights the importance of chirality in pharmacological contexts. The bicyclic system imposes rigid geometry, potentially enhancing binding specificity to biological targets . Quantum mechanical calculations predict that fluorination at the 4-position alters electron density in the aromatic system, influencing reactivity and intermolecular interactions .
Physicochemical Properties
Stability and Reactivity
Applications in Pharmaceutical Research
Prodrug Development
The hydrochloride salt form is typical for improving pharmacokinetics. For instance, ivabradine, a bicyclic amine derivative, is marketed as a hydrochloride salt for treating chronic heart failure . This suggests potential cardiovascular applications for fluorinated analogs.
Compound | Hazards | Source |
---|---|---|
4-Fluorobicyclo-octatriene-carboxylic acid | H315, H319, H335 | |
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine | Not classified (data limited) |
Future Perspectives
Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric methods to access both enantiomers.
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Structure-Activity Relationships: Screening fluorinated analogs against disease-relevant targets.
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Formulation Science: Optimizing salt forms for enhanced delivery.
Regulatory Considerations
As a novel chemical entity, 4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine will require full toxicological profiling under guidelines like ICH M7. Its fluorinated structure may raise environmental concerns, necessitating biodegradation studies.
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